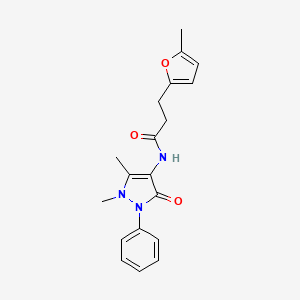

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(5-methylfuran-2-yl)propanamide

Description

The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(5-methylfuran-2-yl)propanamide features a pyrazolone core substituted with a 3-(5-methylfuran-2-yl)propanamide group. Pyrazolone derivatives are widely studied for their biological and coordination properties, with structural modifications influencing solubility, crystallinity, and activity .

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(5-methylfuran-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-13-9-10-16(25-13)11-12-17(23)20-18-14(2)21(3)22(19(18)24)15-7-5-4-6-8-15/h4-10H,11-12H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIZWCWBFFCBNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolone core. One common method is the reaction of 4-aminoantipyrine with benzoylisothiocyanate to form the pyrazolone ring

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound serves as an important intermediate in the synthesis of various pharmaceuticals known for their antipyretic and analgesic properties. It has been reported that derivatives of this compound exhibit significant biological activity, making them valuable in drug development.

Synthesis of Antipyretic and Analgesic Agents

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(5-methylfuran-2-yl)propanamide provides a pathway to develop new drugs that can effectively reduce fever and alleviate pain. The structural characteristics of this compound facilitate the formation of various derivatives that can enhance pharmacological efficacy.

Structural Characterization and Analysis

Understanding the molecular structure is critical for predicting the behavior and reactivity of the compound in biological systems. Recent studies have employed techniques such as X-ray crystallography and Density Functional Theory (DFT) calculations to analyze the structural properties of related compounds.

Case Study: Crystal Structure Analysis

A study published in 2020 detailed the synthesis and crystal structure characterization of antipyrine-like derivatives, including N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides. The analysis revealed that intermolecular interactions such as N–H···O hydrogen bonding play a crucial role in stabilizing the crystal structure .

Research indicates that compounds derived from this compound exhibit promising biological activities.

Antimicrobial Properties

Several derivatives have shown antimicrobial activity against various pathogens. For instance, studies have identified compounds with effective inhibition against bacterial strains, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Effects

The compound's derivatives are also being investigated for their anti-inflammatory properties. These effects may be beneficial in treating conditions characterized by inflammation, such as arthritis.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The pyrazolone core (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) is conserved across analogs, with variations in the propanamide substituent (R-group) dictating physicochemical properties:

Key Structural Impacts

Hydrogen Bonding and Crystal Packing :

- Analogs with amide groups (e.g., ) form R₂²(10) dimer motifs via N–H⋯O hydrogen bonds, critical for crystal stability . The target compound’s furan oxygen may participate in weaker C–H⋯O interactions, altering packing efficiency.

- Dihedral angles between substituents and the pyrazolone core influence molecular conformation. For example, dichlorophenyl analogs exhibit dihedral angles of 48.45°–80.70°, whereas furan’s planar geometry may reduce steric hindrance .

The target compound’s methylfuran may enhance solubility in polar aprotic solvents via furan’s electron-rich aromatic system. Sulfanylphenyl () and amino-methyl () groups introduce polarity, improving aqueous solubility compared to nonpolar aryl substituents .

The methylfuran group in the target compound may enhance metabolic stability compared to labile ester or chloro groups.

Data Table: Comparative Properties of Analogs

*Predicted data for the target compound based on structural analogs.

Research Findings and Implications

- Crystallography : Analogs refined via SHELX () and visualized via ORTEP () show that substituent bulkiness (e.g., dichlorophenyl) increases dihedral angles, reducing crystal symmetry . The target compound’s furan may yield lower torsional strain.

- Synthetic Routes: Coupling 4-aminoantipyrine with substituted propanamide acids (e.g., ’s method) is a viable synthesis pathway for the target compound .

- Pharmacological Potential: Methylfuran’s bioisosteric similarity to thiophene or phenyl groups () suggests utility in agrochemicals or antimicrobials .

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(5-methylfuran-2-yl)propanamide is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by a unique structure that includes both a pyrazole and a furan moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 342.4 g/mol. The structure features a pyrazole ring attached to a phenyl group and a furan substituent, which may influence its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit diverse biological activities such as:

- Antioxidant Activity : Pyrazole derivatives have shown significant antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Some studies suggest that pyrazole compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.

- Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting proliferation.

Antioxidant Activity

A study evaluated the antioxidant capacity of several pyrazole derivatives, including the compound . The results indicated that it significantly scavenged free radicals and exhibited higher antioxidant activity compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

In vitro experiments showed that the compound inhibited the production of pro-inflammatory cytokines in human cell lines. This suggests potential use in treating inflammatory diseases .

Anticancer Activity

Research conducted on several cancer cell lines (e.g., breast and colon cancer) revealed that this compound induced apoptosis through the activation of caspase pathways. The IC50 values were found to be significantly lower than those of traditional chemotherapeutics, indicating a promising anticancer profile .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antioxidant activity | The compound exhibited an IC50 value of 25 µM in DPPH radical scavenging assays, outperforming ascorbic acid (30 µM) |

| Study 2 | Assess anti-inflammatory potential | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages |

| Study 3 | Investigate anticancer effects | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare derivatives of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide?

- Methodological Answer : Amide coupling via carbodiimide reagents (e.g., EDC·HCl) is a standard approach. For example, 4-aminoantipyrine derivatives are reacted with carboxylic acids (e.g., 2,4-dichlorophenylacetic acid) in dichloromethane with triethylamine as a base. Purification involves extraction, washing with NaHCO₃, and crystallization from methylene chloride . Adaptations for the 5-methylfuran-2-yl substituent may require tailored solvent systems or protecting groups.

Q. How is the compound structurally characterized using crystallographic and spectroscopic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond lengths, angles, and dihedral angles. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters (e.g., a = 8.422 Å, b = 9.295 Å, c = 14.501 Å) are resolved at 293 K, with absorption corrections applied via ψ scans . Complementary techniques include NMR for confirming proton environments and FT-IR for functional group validation.

Q. What structural features influence the compound’s reactivity and intermolecular interactions?

- Methodological Answer : The pyrazole ring’s substitution pattern (e.g., 1,5-dimethyl and 3-oxo groups) and the propanamide side chain dictate hydrogen-bonding propensity and steric effects. The planar amide group forms R₂²(10) dimer motifs via N–H···O interactions, while steric repulsion between aryl rings results in dihedral angles >60° .

Advanced Research Questions

Q. How can computational chemistry (DFT, docking) elucidate the compound’s electronic properties and bioactivity?

- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Molecular docking evaluates interactions with biological targets (e.g., enzymes) by analyzing binding affinities and ligand-protein conformations. Software like CrystalExplorer enables Hirshfeld surface analysis to quantify intermolecular contacts (e.g., C–H···π interactions) .

Q. How should researchers address contradictions in crystallographic data across studies?

- Methodological Answer : Discrepancies in dihedral angles or packing motifs may arise from temperature-dependent lattice effects (e.g., 100 K vs. 293 K measurements) or substituent variations. Cross-validate data using high-resolution XRD (R factor <0.05) and compare with analogous structures (e.g., 4-(methylsulfanyl)phenyl vs. 5-methylfuran-2-yl derivatives) .

Q. What strategies optimize synthetic yield and purity for scale-up in academic settings?

- Methodological Answer :

- Reaction Optimization : Use equimolar ratios of reactants, low temperatures (273 K), and inert atmospheres to minimize side reactions.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (slow evaporation in CH₂Cl₂).

- Validation : Monitor via TLC and HPLC (C18 column, acetonitrile/water gradient) .

Q. How can structure-activity relationship (SAR) studies guide bioactivity assay design?

- Methodological Answer : Prioritize assays based on structural analogs. For example, antipyretic/analgesic activity in pyrazole derivatives can be tested via cyclooxygenase (COX) inhibition assays. Modify the 5-methylfuran-2-yl group to assess its role in membrane permeability using logP calculations (e.g., 2.12 for related compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.